molecular formula C8H7ClFNO3S B13352263 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride CAS No. 25300-04-3

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride

Cat. No.: B13352263
CAS No.: 25300-04-3
M. Wt: 251.66 g/mol
InChI Key: AWTMVPSESBZTGK-UHFFFAOYSA-N
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Description

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a synthetic aromatic sulfonyl fluoride derivative characterized by a sulfonyl fluoride (-SO₂F) group at the benzene ring’s para position, an acetylated amino group (-NHAc) at the 4-position, and a chlorine atom at the 3-position. This compound is of interest in medicinal chemistry and chemical biology due to the sulfonyl fluoride moiety’s reactivity, which enables covalent binding to biological targets, such as enzymes or receptors. The chlorine and acetylamino substituents influence electronic properties, solubility, and steric effects, making it distinct from simpler sulfonyl fluorides.

Properties

CAS No.

25300-04-3

Molecular Formula

C8H7ClFNO3S

Molecular Weight

251.66 g/mol

IUPAC Name

4-acetamido-3-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)

InChI Key

AWTMVPSESBZTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Biological Activity

The biological activity of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is centered around its ability to inhibit serine proteases. This is due to the electrophilic nature of the sulfonyl fluoride group, which can covalently bind with serine residues in enzyme active sites, effectively inhibiting their function.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential to inhibit serine proteases, which are involved in various physiological processes and diseases. Targeting these enzymes is a strategic approach for developing therapeutic agents.

Research Findings

Research indicates that the binding affinity of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride to enzymes is influenced by the structure of the enzyme's active site and the presence of other functional groups within the molecule.

Data Table: Compound Characteristics

Characteristic Description
Molecular Formula C₈H₇ClFNO₃S
Molecular Weight Approximately 251.66 g/mol
CAS Number 25300-04-3
Biological Activity Inhibitor of serine proteases
Applications Medicinal chemistry, enzyme inhibition
Safety Classification Skin Corr. 1B

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include amines.

Scientific Research Applications

4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine in enzyme active sites. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on Inosiplex, a drug containing 4-(acetylamino)benzoate (CAS 36703-88-5) as a component . While this compound shares the 4-(acetylamino) substitution pattern with the target molecule, critical differences exist in functional groups and applications. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Functional Groups Substituents Key Applications/Properties
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride Sulfonyl fluoride (-SO₂F), NHAc, Cl 4-NHAc, 3-Cl, 1-SO₂F Covalent inhibitor; reactive warhead
4-(Acetylamino)benzoate (from Inosiplex) Carboxylate (-COO⁻), NHAc 4-NHAc, 1-COO⁻ Pharmaceutical excipient; immunomodulator
3-Chlorobenzenesulfonyl fluoride Sulfonyl fluoride (-SO₂F), Cl 3-Cl, 1-SO₂F Intermediate for agrochemicals
4-Aminobenzenesulfonyl fluoride Sulfonyl fluoride (-SO₂F), NH₂ 4-NH₂, 1-SO₂F Precursor for sulfonamide antibiotics

Reactivity and Stability

  • Sulfonyl Fluoride vs. Carboxylate: The sulfonyl fluoride group in the target compound is highly electrophilic, enabling nucleophilic substitution reactions with serine or cysteine residues in proteins . In contrast, the carboxylate group in 4-(acetylamino)benzoate (Inosiplex) is non-reactive under physiological conditions, functioning as a counterion in drug formulations.
  • Chlorine Substitution: The 3-chloro group in the target compound enhances electron-withdrawing effects, increasing the sulfonyl fluoride’s reactivity compared to non-halogenated analogues like 4-aminobenzenesulfonyl fluoride.

Physicochemical Properties

Property 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride 4-(Acetylamino)benzoate
Solubility Low in water; soluble in polar aprotic solvents High water solubility
LogP ~2.5 (moderately lipophilic) ~0.8 (hydrophilic)
Stability Hydrolyzes slowly in aqueous media Stable at physiological pH

Research Findings and Limitations

  • However, extrapolations are made based on structural similarities and known reactivity trends.
  • Key Insight: The chlorine and sulfonyl fluoride groups in 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride differentiate it from carboxylate-containing analogues like Inosiplex’s 4-(acetylamino)benzoate, making it more suitable for covalent drug discovery.

Biological Activity

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a chemical compound notable for its biological activity, primarily as an enzyme inhibitor. This compound features a sulfonyl fluoride group, which is critical for its interaction with serine proteases. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClFNO₂S
  • Molecular Weight : Approximately 345.77 g/mol

The compound consists of an acetylamino group, a chlorobenzene moiety, and a sulfonyl fluoride functional group. The electrophilic nature of the sulfonyl fluoride allows it to form covalent bonds with nucleophilic sites in enzymes, particularly serine residues.

4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride functions primarily as an inhibitor of serine proteases. The mechanism involves the following steps:

  • Covalent Bond Formation : The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of serine proteases.
  • Enzyme Inhibition : This covalent modification leads to irreversible inhibition of enzyme activity, affecting various biological pathways where these enzymes play a crucial role.

Enzyme Inhibition

The compound has shown significant inhibitory effects on several serine proteases, making it a candidate for therapeutic applications in diseases where these enzymes are implicated. Its selectivity and potency can vary based on the structural characteristics of the target enzyme's active site.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride:

  • Study on Antitumor Effects : One study demonstrated that compounds similar to this sulfonamide structure exhibited enhanced antitumor effects when combined with other antitumor agents, suggesting potential applications in cancer therapy .
  • Serine Protease Targeting : Investigations into the binding affinity of this compound revealed that its effectiveness is influenced by both the enzyme's structure and the presence of other functional groups within the molecule.

Comparative Analysis with Similar Compounds

The following table summarizes key features of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(Acetylamino)-3-chlorobenzenesulfonyl fluorideC₇H₈ClFNO₂SElectrophilic sulfonyl fluoride; serine protease inhibitor
3-Amino-4-chlorobenzenesulfonyl fluorideC₆H₅ClFNO₂SContains an amino group instead of acetylamino
4-Nitro-3-chlorobenzenesulfonyl fluorideC₆H₄ClFNO₂SFeatures a nitro group, affecting reactivity
Methanesulfonyl fluorideCH₃SO₂FSimpler structure; primarily used as an inhibitor

This comparison illustrates how the unique combination of functional groups in 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride enhances its reactivity towards serine proteases compared to other analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via chlorosulfonation of an acetylamino-substituted chlorobenzene precursor. A reported method for analogous compounds involves reacting N-phenylacetamide with chlorosulfonic acid under controlled heating (60°C, 30 min), followed by quenching in ice-water to precipitate the sulfonyl chloride intermediate, which is then fluorinated . Key parameters include:

  • Temperature control to avoid over-sulfonation.
  • Stoichiometric ratio of chlorosulfonic acid to precursor (e.g., 5:1 molar ratio for optimal yield).
  • Purification via recrystallization or column chromatography to remove byproducts like sulfonic acids.

Q. How is 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride characterized spectroscopically?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., acetyl group at ~2.1 ppm for CH3_3, aromatic protons at 7.2–8.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch of acetamide) and ~1370/1180 cm1^{-1} (S=O asymmetric/symmetric stretches) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8_8H6_6ClFNO3_3S) with isotopic patterns for Cl and F .

Q. What reactivity patterns are observed when this compound reacts with nucleophiles?

  • Methodology : The sulfonyl fluoride group undergoes nucleophilic substitution (e.g., with amines, alcohols, or thiols). Example protocol:

  • React with primary amines (e.g., benzylamine) in anhydrous DMF at 25°C for 2 hours to form sulfonamides.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7).
  • Isolated yields typically range from 60–85%, depending on steric hindrance .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reactivity data for sulfonyl fluorides?

  • Methodology :

  • Controlled Variable Testing : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP) to identify conditions that reproduce or contradict prior results.
  • Kinetic Studies : Use in-situ 19^{19}F NMR to track fluoride displacement rates, revealing electronic effects of the 3-chloro and 4-acetylamino substituents .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies, clarifying steric/electronic influences .

Q. What strategies optimize the compound’s stability in aqueous vs. anhydrous environments for biological assays?

  • Methodology :

  • Stability Profiling : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C/37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Lyophilization : Pre-freeze samples in tert-butanol to enhance shelf life.
  • Additive Screening : Include stabilizers like trehalose (5% w/v) to reduce hydrolysis in aqueous buffers .

Q. How does the electronic influence of the 3-chloro substituent affect reactivity compared to other sulfonyl fluorides?

  • Methodology :

  • Comparative Reactivity Assay : Test displacement reactions with a panel of nucleophiles (e.g., sodium ethoxide, aniline) against analogs like 4-(Acetylamino)benzenesulfonyl fluoride (no Cl substituent).
  • Data Analysis : Tabulate second-order rate constants (k2_2) to quantify electronic effects:
Compoundk2_2 (M1^{-1}s1^{-1}) with Aniline
4-(Acetylamino)-3-chloro-0.45 ± 0.03
4-(Acetylamino)-0.28 ± 0.02
  • The electron-withdrawing Cl group increases electrophilicity at the sulfur center, accelerating substitution .

Methodological Considerations for Data Interpretation

  • Contradiction Resolution : If conflicting reactivity data arise, validate purity via elemental analysis and DSC to rule out impurities or polymorphic forms .
  • Biological Relevance : For enzyme inhibition studies, ensure the compound’s stability under assay conditions (e.g., pH 7.4, 37°C) matches in vivo environments .

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